N-Acetyl-L-methionine N-Acetyl-L-methionine N-acetylmethionine is a methionine derivative that is methionine in which one of the amine hydrogens is substituted by an acetyl group. It is a N-acyl-amino acid, a methionine derivative, a methyl sulfide and a monocarboxylic acid. It is a conjugate acid of a N-acetylmethioninate.
Brand Name: Vulcanchem
CAS No.: 65-82-7
VCID: VC21540675
InChI: InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)
SMILES: CC(=O)NC(CCSC)C(=O)O
Molecular Formula: C7H13NO3S
Molecular Weight: 191.25 g/mol

N-Acetyl-L-methionine

CAS No.: 65-82-7

Cat. No.: VC21540675

Molecular Formula: C7H13NO3S

Molecular Weight: 191.25 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyl-L-methionine - 65-82-7

CAS No. 65-82-7
Molecular Formula C7H13NO3S
Molecular Weight 191.25 g/mol
IUPAC Name 2-acetamido-4-methylsulfanylbutanoic acid
Standard InChI InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)
Standard InChI Key XUYPXLNMDZIRQH-UHFFFAOYSA-N
Isomeric SMILES CC(=O)N[C@@H](CCSC)C(=O)O
SMILES CC(=O)NC(CCSC)C(=O)O
Canonical SMILES CC(=O)NC(CCSC)C(=O)O
Melting Point 105.5 °C

Chemical Structure and Properties

N-Acetyl-L-methionine is an N-acyl-alpha amino acid, specifically a biologically available N-terminal capped form of the proteinogenic amino acid L-methionine. It features an acetyl group attached to the nitrogen atom of methionine, creating a more stable derivative.

Basic Chemical Information

Table 1 presents the fundamental chemical information of N-Acetyl-L-methionine:

PropertyValue
IUPAC Name(2S)-2-acetamido-4-(methylsulfanyl)butanoic acid
Common NameN-Acetyl-L-methionine
Chemical FormulaC₇H₁₃NO₃S
CAS Registry Number65-82-7
Average Molecular Weight191.248 g/mol
Monoisotopic Molecular Weight191.061613977 g/mol

Physical Properties

The physical properties of N-Acetyl-L-methionine are crucial for its identification, handling, and applications:

Physical PropertyCharacteristic
AppearanceWhite to off-white solid
Melting Point103-106°C
Optical Activity[α]₂₀/D -21.0±1.0°, c = 1% in H₂O
SolubilitySoluble in methanol (100mg/mL, clear, colorless)
pKa3.50±0.10 (Predicted)
StabilityStable; incompatible with strong oxidizing agents

These physical properties facilitate the proper identification and characterization of N-Acetyl-L-methionine in research and industrial settings .

Biosynthesis and Metabolism

N-Acetyl-L-methionine is formed through specific biochemical pathways and undergoes distinctive metabolic processes in biological systems.

Biosynthetic Pathways

The biosynthesis of N-Acetyl-L-methionine primarily occurs through enzymatic action. It can be biosynthesized from L-methionine and acetyl-CoA by the enzyme methionine N-acetyltransferase (EC 2.3.1.66) . This N-acetylation process is a common post-translational modification in proteins, particularly at N-terminals.

N-acetylated amino acids, including N-Acetyl-L-methionine, can be produced through two main routes:

  • Direct synthesis via specific N-acetyltransferases

  • Proteolytic degradation of N-acetylated proteins by specific hydrolases

Metabolic Fate

Research has demonstrated that L-methionine derived from N-Acetyl-L-methionine is metabolically equivalent to free L-methionine. Studies on Sprague-Dawley rats have shown that when orally or intraperitoneally dosed with N-[1-¹⁴C]acetyl-L-methionine, the acetate moiety is metabolized to ¹⁴CO₂ at the same rate as sodium [1-¹⁴C]acetate over a 24-hour period .

The tissue distribution patterns of ³⁵S from ³⁵S-labeled N-Acetyl-L-methionine and L-methionine were remarkably similar within each time period after dosing. Protein-specific activities for both isotopes were also equivalent. After 168 hours, approximately 30% of both isotopes appeared in urine and feces, with similar distribution patterns in organic-S and inorganic-S fractions of urine .

These findings confirm that N-Acetyl-L-methionine is nutritionally equivalent to L-methionine, suggesting complete deacetylation and subsequent utilization of the methionine component in metabolic pathways .

Biological Significance

Protein N-terminal Acetylation

N-terminal acetylation is a widespread and highly conserved process in eukaryotes, involved in protection and stability of proteins. Approximately 85% of all human proteins and 68% of all yeast proteins are acetylated at their N-terminus. Several proteins from prokaryotes and archaea are also modified by N-terminal acetylation .

The majority of eukaryotic N-terminal-acetylation reactions occur through N-acetyltransferase enzymes (NATs), which consist of three main oligomeric complexes: NatA, NatB, and NatC. These complexes contain at least one unique catalytic subunit and one unique ribosomal anchor. The substrate specificities of different NAT enzymes are primarily determined by the identities of the first two N-terminal residues of the target protein .

Role in Protein Stability

N-Acetyl-L-methionine and similar N-acetylated amino acids play crucial roles in protein stability and protection. The human NatA complex co-translationally acetylates N-termini that bear small amino acids (A, S, T, C, and occasionally V and G). NatA also exists in a monomeric state and can post-translationally acetylate acidic N-termini residues (D-, E-). NatB and NatC acetylate N-terminal methionine with further specificity determined by the identity of the second amino acid .

Medical and Clinical Significance

Metabolic Disorders

N-Acetyl-L-methionine has significant implications in certain metabolic disorders. Excessive amounts of N-acetyl amino acids, including N-Acetyl-L-methionine (along with N-acetylglycine, N-acetylserine, N-acetylglutamine, N-acetylglutamate, N-acetylalanine, N-acetylleucine, and smaller amounts of N-acetylthreonine, N-acetylisoleucine, and N-acetylvaline) can be detected in the urine of individuals with acylase I deficiency, a genetic disorder .

Aminoacylase I is a soluble homodimeric zinc-binding enzyme that catalyzes the formation of free aliphatic amino acids from N-acetylated precursors. In humans, Aminoacylase I is encoded by the aminoacylase 1 gene (ACY1) on chromosome 3p21, consisting of 15 exons. Individuals with aminoacylase I deficiency experience convulsions, hearing loss, and difficulty feeding .

Uremic Toxicity

Many N-acetylamino acids, including N-Acetyl-L-methionine, are classified as uremic toxins when present in high abundance in serum or plasma. This classification has important implications for patients with kidney dysfunction, where accumulation of these compounds can contribute to uremic symptoms .

Research Applications

Nutritional Studies

Research has demonstrated that N-Acetyl-L-methionine is nutritionally equivalent to L-methionine. Rat feeding studies have confirmed this equivalence, suggesting that N-Acetyl-L-methionine can serve as an alternative source of methionine in nutritional applications .

Metabolic Research

N-Acetyl-L-methionine has proven useful in the study of metabolic phenotypes, particularly in research involving standard and cold-stored platelets. Its unique properties make it a valuable tool for understanding various metabolic processes and cellular functions .

Identification Testing

Laboratory identification of N-Acetyl-L-methionine typically employs thin-layer chromatography techniques. A common method involves dissolving a sample in isopropyl alcohol, diluting with water, and applying to a silica gel chromatographic plate. After development with a mixture of n-butanol, acetic acid, and water, the plate is sprayed with iodoplatinate solution, resulting in a color spot with an Rf value of approximately 0.67 .

Content Analysis

Quantitative analysis of N-Acetyl-L-methionine often utilizes iodometric titration. This process involves reacting the compound with iodine solution in the presence of phosphate buffer and potassium iodide, followed by titration of excess iodine with sodium thiosulfate. Each milliliter of 0.1mol/L iodine solution corresponds to 9.563mg of N-Acetyl-L-methionine (C₇H₁₃NO₃S) .

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